molecular formula C25H27N3O7S B2453644 ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate CAS No. 878057-90-0

ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate

Cat. No.: B2453644
CAS No.: 878057-90-0
M. Wt: 513.57
InChI Key: LSJJSQGTSUSZKY-UHFFFAOYSA-N
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Description

  • Morpholine is introduced via nucleophilic substitution reactions.

  • Reaction conditions: elevated temperatures, solvents such as ethanol or DMF (dimethylformamide).

  • Sulfonation

    • The sulfonyl group is incorporated using sulfonyl chloride reagents.

    • Reaction conditions: requires basic conditions, often using pyridine or triethylamine as a base.

  • Acetamidation

    • Acetamidation is typically performed using acetic anhydride.

    • Reaction conditions: conducted at moderate temperatures with catalytic amounts of acid or base.

  • Industrial Production Methods

    For industrial-scale production, continuous flow chemistry might be employed to enhance reaction efficiency and safety. Automation and optimized reaction parameters (temperature, solvent choice, and catalyst systems) are critical to achieve high yields and purity in industrial settings.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate typically involves multiple steps, including the introduction of the indole and morpholine moieties, followed by sulfonation and acetamidation. Below is a general outline of the synthetic route:

    • Formation of the Indole Intermediate

      • Starting from an appropriate precursor (such as an indole derivative), the indole nucleus is prepared.

      • Reaction conditions: mild to moderate heating, typically in the presence of a base and solvents like toluene or DCM (dichloromethane).

    Chemical Reactions Analysis

    Ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate undergoes various chemical reactions, including:

    • Oxidation

      • Reagents: potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

      • Major products: oxidized derivatives of the indole and morpholine moieties.

    • Reduction

      • Reagents: sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

      • Major products: reduced forms of the ketone and sulfonyl groups.

    • Substitution

      • Reagents: halogenating agents (e.g., N-bromosuccinimide for bromination).

      • Major products: substituted derivatives, such as brominated or chlorinated products.

    Scientific Research Applications

    Ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is used in a variety of scientific research fields:

    • Chemistry: : as a model compound for studying reaction mechanisms and chemical synthesis.

    • Biology: : investigating its interactions with proteins and enzymes.

    • Medicine: : exploring its potential as a pharmacophore for developing new drugs.

    • Industry: : examining its properties as an intermediate in the synthesis of advanced materials or pharmaceuticals.

    Mechanism of Action

    The mechanism of action for ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate typically involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety, morpholine ring, and sulfonyl group may contribute to binding affinity and selectivity. Pathways include modulation of enzyme activity or receptor signaling.

    Comparison with Similar Compounds

    Compared to other indole derivatives or sulfonyl compounds, ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate stands out due to its unique combination of functional groups:

    • Similar Compounds: : Indole-3-acetic acid, morpholino sulfonamides, and acetamido benzoates.

    • Uniqueness: : The simultaneous presence of an indole, sulfonyl, acetamido, and morpholine moiety is rare, providing distinct chemical and biological properties.

    This compound offers rich avenues for exploration in various scientific domains due to its multifaceted structure and reactivity. Keep diving deeper, and you'll find even more fascinating aspects of this unique chemical entity.

    Properties

    IUPAC Name

    ethyl 2-[[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetyl]amino]benzoate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C25H27N3O7S/c1-2-35-25(31)18-7-3-5-9-20(18)26-23(29)17-36(32,33)22-15-28(21-10-6-4-8-19(21)22)16-24(30)27-11-13-34-14-12-27/h3-10,15H,2,11-14,16-17H2,1H3,(H,26,29)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LSJJSQGTSUSZKY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C25H27N3O7S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    513.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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